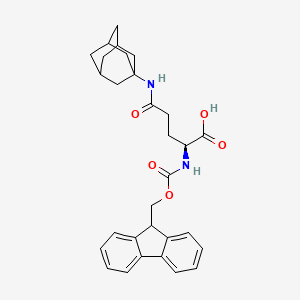

Fmoc-Gln(1-adamantyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Gln(1-adamantyl)-OH is a derivative of glutamine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an adamantyl group attached to the glutamine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(1-adamantyl)-OH typically involves the protection of the glutamine amino group with the Fmoc group, followed by the introduction of the adamantyl group. The process generally includes the following steps:

Protection of Glutamine: The amino group of glutamine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of Adamantyl Group: The protected glutamine is then reacted with 1-adamantyl bromide in the presence of a suitable base like potassium carbonate to introduce the adamantyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Gln(1-adamantyl)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: Introduction of different functional groups at the adamantyl position.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Deprotected Glutamine Derivatives: After removal of the Fmoc group.

Peptide Chains: Formed through coupling reactions with other amino acids.

Functionalized Adamantyl Derivatives: Through substitution reactions.

Aplicaciones Científicas De Investigación

Synthetic Route

The synthesis of Fmoc-Gln(1-adamantyl)-OH generally involves two main steps:

- Protection of Glutamine : The amino group of glutamine is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Introduction of Adamantyl Group : The protected glutamine is reacted with 1-adamantyl bromide, employing a suitable base (e.g., potassium carbonate) to introduce the adamantyl moiety.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is advantageous due to its ease of removal under mild conditions, allowing for efficient assembly of peptide chains. The adamantyl group contributes to increased solubility in organic solvents, which is crucial for synthesizing larger peptides .

Protein-Protein Interactions

In biological research, this compound is employed to study protein-protein interactions. The unique steric properties provided by the adamantyl group can influence binding affinities and specificities, making it a valuable tool for understanding complex biological systems .

Drug Development

The compound plays a role in developing peptide-based therapeutics. Its stability and selective reactivity allow researchers to create novel drug candidates that can effectively target specific biological pathways. This application is particularly relevant in designing drugs that require precise interactions with biomolecules .

Industrial Applications

In industry, this compound is used for producing synthetic peptides for research and pharmaceutical applications. The compound's favorable properties make it suitable for large-scale production processes, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing this compound in SPPS significantly improved yield rates when synthesizing complex peptides compared to traditional methods. The introduction of the adamantyl group resulted in better solubility and reduced aggregation during synthesis, leading to higher purity products.

Case Study 2: Drug Development Applications

Research involving this compound highlighted its potential in developing inhibitors targeting specific enzyme functions. The compound's unique structural properties allowed for the design of peptides that effectively inhibited target enzymes with minimal side effects.

Mecanismo De Acción

The mechanism of action of Fmoc-Gln(1-adamantyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The adamantyl group provides steric hindrance, enhancing the stability of the compound and facilitating selective reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gln-OH: Lacks the adamantyl group, making it less sterically hindered.

Boc-Gln(1-adamantyl)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Fmoc-Gln(1-tert-butyl)-OH: Contains a tert-butyl group instead of an adamantyl group.

Uniqueness

Fmoc-Gln(1-adamantyl)-OH is unique due to the presence of both the Fmoc and adamantyl groups, which provide enhanced stability and selective reactivity compared to other similar compounds. This makes it particularly useful in complex peptide synthesis and other applications requiring high specificity.

Actividad Biológica

Fmoc-Gln(1-adamantyl)-OH is a modified amino acid that has garnered attention in the fields of peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glutamine residue and an adamantyl side chain, which contributes unique steric and electronic properties. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₁₉H₂₃N₂O₄

- IUPAC Name: (2S)-2-amino-4-(9-fluorenylmethoxycarbonylamino)-4-oxobutanoic acid

Synthesis Overview:

The synthesis of this compound typically involves:

- Protection of Glutamine: The amino group of glutamine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

- Introduction of Adamantyl Group: The protected glutamine is reacted with 1-adamantyl bromide in the presence of potassium carbonate, facilitating the introduction of the adamantyl group .

The biological activity of this compound is primarily attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, while the adamantyl group enhances stability and steric hindrance, which can influence enzyme-substrate interactions and protein-protein interactions .

Applications in Research

This compound has been utilized in various research contexts, including:

- Peptide-Based Therapeutics: Its unique structure allows for the development of peptides with enhanced biological properties, including improved binding affinities and reduced toxicity.

- Protein Engineering: The adamantyl group can enhance solubility and stability in organic solvents, making it useful for synthesizing complex peptide structures .

Case Studies

Case Study 1: Antibacterial Activity

Research has indicated that peptides modified with adamantane groups exhibit varying antibacterial properties. For instance, studies showed that certain adamantane-modified peptides displayed lower affinity compared to phenylalanine-modified counterparts but retained significant antibacterial activity. This suggests a potential optimization pathway for developing new antimicrobial agents .

Case Study 2: Enzyme Interaction Studies

In a study focused on enzyme-substrate specificity, this compound was incorporated into peptide sequences to observe changes in binding affinity with specific enzymes. Results indicated that the presence of the adamantyl group could modulate enzyme interactions, enhancing selectivity and stability .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Protecting Group | Side Chain | Unique Features |

|---|---|---|---|

| Fmoc-Gln-OH | Fmoc | None | Less sterically hindered |

| Boc-Gln(1-adamantyl)-OH | Boc | Adamantyl | Different protecting group; similar activity |

| Fmoc-Gln(1-tert-butyl)-OH | Fmoc | Tert-butyl | Lacks adamantyl's steric effects |

Propiedades

IUPAC Name |

(2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O5/c33-27(32-30-14-18-11-19(15-30)13-20(12-18)16-30)10-9-26(28(34)35)31-29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H,31,36)(H,32,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNAFJRMIESED-GTUSSPTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.